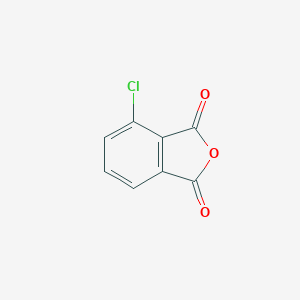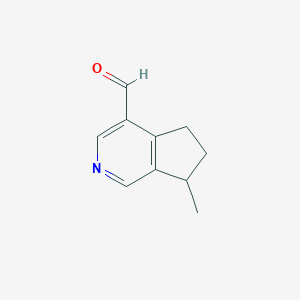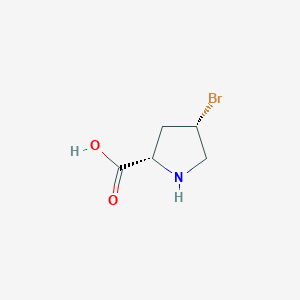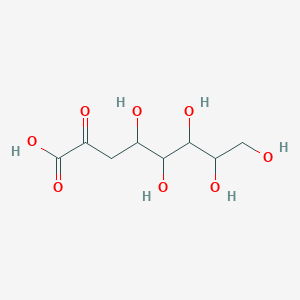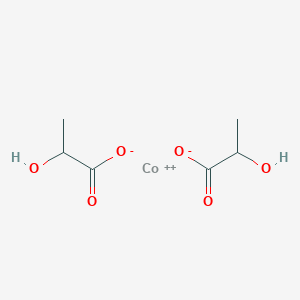
二乳酸钴
描述
Synthesis Analysis
The synthesis of cobalt complexes can be achieved through various methods, including hydrothermal synthesis and coordination with different ligands. For instance, a layered cobalt succinate was prepared under hydrothermal conditions from a mixture of Co(II) chloride hexahydrate, succinic acid, potassium hydroxide, and water at 180 °C . Another synthesis method reported the formation of a Cobalt(II) compound with cinoxacinate ions, which was crystallized in the trigonal system . These methods highlight the versatility of cobalt chemistry and the ability to tailor the synthesis conditions to obtain specific cobalt complexes.
Molecular Structure Analysis
The molecular structures of cobalt complexes are determined using techniques such as single-crystal X-ray diffraction. The layered cobalt succinate mentioned in paper presents a structure with metal oxide layers and 14-membered ring windows. The cobalt atoms are linked within each layer by succinate anions. In another example, the cobalt(II) ion in the cinoxacinate complex is bonded to six oxygen atoms in a slightly distorted octahedral environment . These studies demonstrate the complex and varied nature of cobalt coordination environments.
Chemical Reactions Analysis
Cobalt complexes are known to participate in various chemical reactions, including catalytic processes. For example, well-defined cobalt complexes serve as homogeneous catalysts for the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides . Additionally, cobalt(II) clathrochelates have been shown to catalyze the production of hydrogen from H+ ions, with the efficiency of this process being enhanced by immobilization on a gold surface . These reactions underscore the importance of cobalt complexes in catalysis and their potential applications in sustainable chemistry.
Physical and Chemical Properties Analysis
科学研究应用
生物系统中的抗菌剂
钴化合物,包括二乳酸钴,已被广泛研究其抗菌性能。 它们在对抗各种类型的细菌,特别是革兰氏阴性菌方面显示出令人鼓舞的结果 .
生物相容性磁性流体
二乳酸钴已被用于创建生物相容性磁性流体。 这些流体具有广泛的应用,包括医疗成像和药物递送 .
混合超级电容器
二乳酸钴用于生产混合超级电容器。 这些器件具有高储能能力,可用于各种电子设备 .
4. 磁共振成像 (MRI) 和控释药物递送 二乳酸钴已被用于 MRI 领域以增强成像过程。 此外,它已被用于控释药物递送系统,为药物给药提供了一种靶向方法 .
纳米结构钴气体传感器
二乳酸钴用于生产纳米结构钴气体传感器。 这些传感器具有高灵敏度,并用于各个行业进行气体检测 .
微波吸收涂料
二乳酸钴用于生产微波吸收涂料。 这些涂料用于各个行业,包括航空航天和国防 .
反应中的催化活性
二乳酸钴已被发现对各种化学反应具有催化活性。 这使得它在化学和工业制造领域具有价值 .
电化学应用的活性位点
二乳酸钴用于电化学应用,它充当各种反应的活性位点。 这在储能和能量转换方面有应用 .
作用机制
Target of Action
Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .
Mode of Action
Cobalt dilactate interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .
Biochemical Pathways
Cobalt dilactate affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . Cobalt dilactate, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of cobalt dilactate .
Result of Action
The molecular and cellular effects of cobalt dilactate’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .
Action Environment
The action, efficacy, and stability of cobalt dilactate can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of cobalt dilactate .
安全和危害
未来方向
生化分析
Biochemical Properties
Cobalt dilactate plays a significant role in biochemical reactions, primarily due to the presence of cobalt. Cobalt is an essential element for humans and other animals, but high doses can be harmful to human health . It is present in some foods such as green vegetables, various spices, meat, milk products, seafood, and eggs, and in drinking water . Cobalt is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation .
Cellular Effects
Cobalt dilactate can have varying effects on different types of cells. For instance, cobalt exposure at levels as low as 0.5 and 1 mM visibly inhibits growth in Escherichia coli . Furthermore, cobalt and nickel exposure leads to DNA double-strand breaks, decelerating replication fork progression .
Molecular Mechanism
Cobalt dilactate exerts its effects at the molecular level through various mechanisms. For instance, cobalt-mediated radical polymerization involves a catalytic chain transfer mechanism where cobalt(III) hydride species facilitate hydrogen atom transfer to olefins (Co-MHAT) . This process is widely employed in Markovnikov-selective hydrofunctionalization reactions of unsaturated small molecules .
Dosage Effects in Animal Models
The effects of cobalt dilactate can vary with different dosages in animal models. For instance, a study showed that consumption of cobalt at low doses could play a vital role in the control of ulcerative colitis, while higher doses can contribute to exacerbation of intestinal inflammation .
Metabolic Pathways
Cobalt dilactate is involved in several metabolic pathways. Cobalamin acts as the cofactor for two enzymes, i.e., methylmalonyl-CoA mutase and methionine synthase, in humans . Both enzymes are important for health .
Transport and Distribution
Cobalt dilactate is transported and distributed within cells and tissues through various mechanisms. Cobalt transporters in prokaryotes are responsible for transporting the transition metal ion across cell membranes to provide it for synthesis of coenzyme B12 and for incorporation into cobalt-containing enzymes .
Subcellular Localization
Cobalt, the central element in cobalt dilactate, is known to be an integral part of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation . This suggests that cobalt dilactate may be localized in the areas of the cell where these enzymes are active.
属性
IUPAC Name |
cobalt(2+);2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKOWSPRKCWBV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936286 | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16039-54-6 | |
| Record name | Cobalt lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



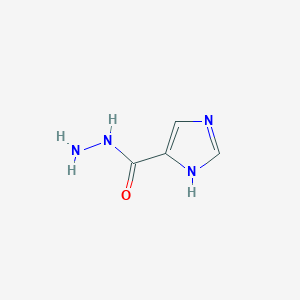
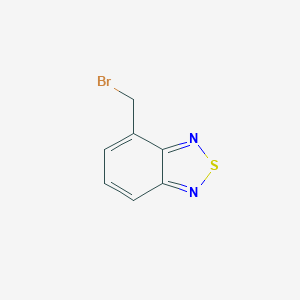
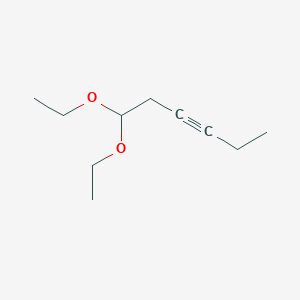
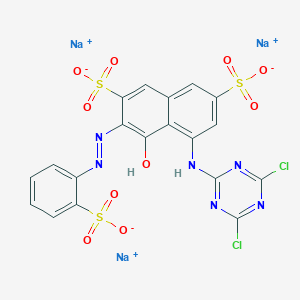
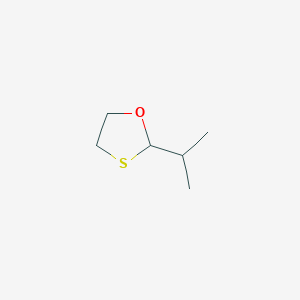
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)



